6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, a piperidine ring, and a methylsulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the triazole intermediate with sulfur and a suitable oxidizing agent.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction using a piperidine derivative.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is added via a sulfonylation reaction using methylsulfonyl chloride and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or thiadiazole rings, potentially leading to the opening of these rings and formation of simpler structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified ring-opened structures.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring and methylsulfonyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
- 6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19N5O2S2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5O2S2/c1-11-3-5-13(6-4-11)15-19-21-14(17-18-16(21)24-15)12-7-9-20(10-8-12)25(2,22)23/h3-6,12H,7-10H2,1-2H3 |
InChI Key |
WKIDPOQOBOWNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.